molecular formula C17H16 B1504336 1,3,4-Trimethylphenanthrene CAS No. 66271-45-2

1,3,4-Trimethylphenanthrene

Cat. No. B1504336
CAS RN: 66271-45-2
M. Wt: 220.31 g/mol
InChI Key: GGQWQWFKALGQDT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 220°C.

Scientific Research Applications

Biomarker Analysis in Organic Matter

1,3,4-Trimethylphenanthrene, as a specific alkylphenanthrene, has been studied for its occurrence in coal and sediment samples from the Late Palaeozoic, containing predominantly terrestrial organic matter. This research provides insights into the aromatic hydrocarbon maturity parameters, which are in agreement with measured vitrinite reflectance values, thus offering a method for analyzing the maturity and origin of hydrocarbons in geological samples (Armstroff et al., 2006).

Geochemical Applications

Thermodynamic calculations on alkylated phenanthrenes, including 1,3,4-Trimethylphenanthrene, have been performed to evaluate their enthalpies of formation. These data are crucial for understanding the geochemical applications in determining the maturity and origin of hydrocarbons, especially in complex compounds like trimethylphenanthrenes (Budzinski et al., 1993).

Organic Geochemistry and Hydrocarbon Analysis

1,3,4-Trimethylphenanthrene distributions in crude oils and rock extracts have been analyzed to extract information on their origin and thermal maturity. This study highlights the significance of specific isomers of methylphenanthrene, dimethylphenanthrene, and trimethylphenanthrene as markers for the determination of organic matter types and the effects of thermal maturation (Budzinski et al., 1995).

Gas Chromatographic Studies

The retention indices for various alkylated phenanthrenes, including 1,3,4-Trimethylphenanthrene, have been determined using gas chromatography. This research aids in understanding the retention behavior related to molecular shape considerations, which is essential for identifying these compounds in natural samples like crude oils and rock extracts (Budzinski et al., 1992).

Synthesis and Chemical Reactivity

Studies on the synthesis and chemical reactivity of polynuclear aromatic compounds, including modifications with trimethylsilyl substituents, provide insights into the controlled regiochemistry and overall reductive alkylation. This research is significant in understanding the reactivity patterns of aromatic compounds like phenanthrene and its derivatives (Marcinow et al., 1989).

properties

IUPAC Name

1,3,4-trimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-11-10-12(2)15-9-8-14-6-4-5-7-16(14)17(15)13(11)3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQWQWFKALGQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC3=CC=CC=C3C2=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697839
Record name 1,3,4-Trimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Trimethylphenanthrene

CAS RN

66271-45-2
Record name 1,3,4-Trimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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